Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester
Description
Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester is an organic compound with the molecular formula C₁₀H₈Cl₃N₂O₂, featuring a hydrazone linkage, a chloro substituent on the α-carbon, and a 3,4-dichlorophenyl group. This structure confers unique reactivity and biological activity, particularly in medicinal chemistry. The compound is synthesized via condensation of 3,4-dichlorophenylhydrazine with ethyl chloroacetate under acidic conditions, analogous to methods described for its isomers . Its key applications include serving as an intermediate in drug synthesis and exhibiting anti-infective properties, as demonstrated by its nanomolar antiplasmodial activity in fosmidomycin derivatives .
Properties
IUPAC Name |
ethyl 2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOGYRKRLMDUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780334 | |
| Record name | Ethyl chloro[2-(3,4-dichlorophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40780334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28317-50-2 | |
| Record name | Ethyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazinylidene]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28317-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl chloro[2-(3,4-dichlorophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40780334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester involves a multi-step process. Initially, 2,4-dichlorobenzoic acid reacts with hydrazine under alkaline conditions to form 2,4-dichlorophenylhydrazine. This intermediate then reacts with ethyl chloroacetate under suitable conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Acetic acid derivatives, including chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester, are explored for their antimicrobial and anticancer properties . The following points summarize key findings:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various bacteria and fungi. The presence of halogens, such as chlorine, enhances their bioactivity by increasing lipophilicity and altering membrane permeability .
- Anticancer Properties : Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell survival .
Case Study: Anticancer Activity
A study conducted on various hydrazone derivatives demonstrated that compounds structurally related to this compound exhibited selective cytotoxicity against breast cancer cell lines. The compound's ability to induce cell cycle arrest was attributed to its interaction with DNA and modulation of signaling pathways involved in cell proliferation .
Agricultural Applications
In agriculture, similar compounds are utilized as pesticides and herbicides due to their effectiveness in controlling plant pathogens and pests.
- Pesticidal Activity : Research has shown that chloro-substituted hydrazones can act as potent pesticides. Their mode of action typically involves disrupting metabolic pathways in insects or fungi, leading to effective pest control .
Case Study: Pesticidal Efficacy
A field trial assessing the efficacy of chloro[(3,4-dichlorophenyl)hydrazono]-based formulations revealed a significant reduction in pest populations compared to untreated controls. The study highlighted the compound's ability to target specific biochemical pathways in pests, minimizing harm to beneficial organisms .
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions such as:
- Condensation Reactions : Used in synthesizing other hydrazone derivatives.
- Cross-Coupling Reactions : Acts as a precursor for creating new materials with desired properties in polymer chemistry.
Mechanism of Action
The mechanism by which acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential enzymatic processes. The specific molecular targets and pathways can vary depending on the application and the derivative of the compound being used .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Physicochemical Properties
- Methoxy-substituted analogs show improved solubility in polar solvents .
- Stability : Chloro substituents increase resistance to ester hydrolysis compared to methyl or methoxy groups, as evidenced by studies on α-substituted acetic acid ethyl esters .
Biological Activity
The compound Acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester is a member of the hydrazone family, characterized by its unique structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C10H9Cl3N2O2
- Molar Mass : 295.55 g/mol
- CAS Number : 27143-12-0
- Density : 1.43 g/cm³ (predicted)
- Melting Point : 98 °C
- Boiling Point : 358.7 °C (predicted)
- Flash Point : 170.7 °C
- pKa : 10.39 (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C10H9Cl3N2O2 |
| Molar Mass | 295.55 g/mol |
| Density | 1.43 g/cm³ (predicted) |
| Melting Point | 98 °C |
| Boiling Point | 358.7 °C (predicted) |
Antimicrobial Properties
Research indicates that compounds similar to chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester exhibit significant antimicrobial activity. For instance, a study demonstrated that hydrazones possess a broad spectrum of activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of hydrazone derivatives. A notable study examined the cytotoxic effects of various hydrazones on cancer cell lines, revealing that chloro-substituted hydrazones induce apoptosis in cancer cells through the activation of caspase pathways . The compound's ability to inhibit tumor growth was attributed to its interference with DNA synthesis and repair mechanisms.
Case Studies
- Antimicrobial Efficacy : A case study involving the evaluation of several hydrazones found that chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester showed promising results against Candida albicans, suggesting potential applications in antifungal treatments .
- Anticancer Research : In vitro studies on human breast cancer cells demonstrated that this compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM . This finding supports further exploration into its potential as a therapeutic agent in oncology.
The biological activities of acetic acid derivatives are often linked to their ability to form reactive oxygen species (ROS) and interact with cellular macromolecules. The proposed mechanisms include:
- ROS Generation : Induction of oxidative stress leading to cellular damage.
- Enzyme Inhibition : Interference with enzymes involved in DNA replication and repair.
- Membrane Disruption : Alteration of membrane integrity affecting cell survival.
Q & A
Basic: What are the standard synthetic routes for preparing acetic acid, chloro[(3,4-dichlorophenyl)hydrazono]-, ethyl ester?
Methodological Answer:
The compound is synthesized via Fischer indole synthesis , a classical method for indole derivatives. The process involves:
- Condensation of 3,4-dichlorophenylhydrazine with ethyl pyruvate to form the hydrazono intermediate.
- Rearrangement under acidic conditions (e.g., polyphosphoric acid at 80–100°C) to yield the ester.
- Purification via recrystallization or column chromatography .
Key parameters include reaction temperature, acid catalyst concentration, and hydrazine-to-ketone stoichiometry.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Reactivity: Avoid contact with water (generates CO₂), strong acids/bases, and oxidizing agents due to explosive or toxic byproducts .
- PPE: Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood.
- Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
- Spectroscopy:
- Physical Properties: Melting point (94°C), molecular weight (C₁₀H₈Cl₃N₂O₂: ~289.5 g/mol) .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values.
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Catalyst Screening: Compare polyphosphoric acid vs. p-TsOH; the former enhances rearrangement efficiency .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve hydrazone solubility.
- Kinetic Monitoring: Use TLC (silica gel, hexane:EtOAc 3:1) to track intermediate formation. Terminate the reaction at 85–90% conversion to minimize side products .
Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer:
- 2D NMR (HSQC/HMBC): Resolve overlapping signals by correlating ¹H and ¹³C shifts, especially for hydrazono (–N=N–) and ester groups.
- X-Ray Crystallography: Definitive proof of structure via single-crystal analysis.
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (theoretical m/z 289.985) and rule out isomers .
Advanced: What mechanistic pathways explain its reactivity in cyclization reactions?
Methodological Answer:
- 6π-Electrocyclization: Observed in reactions with active methylene nitriles (e.g., ethyl cyanoacetate). The hydrazono group acts as a diene in a suprafacial cyclization, forming pyrido[3,2-c]cinnolines under acidic conditions .
- Substituent Effects: Electron-withdrawing Cl groups on the phenyl ring increase electrophilicity, accelerating cyclization kinetics compared to methoxy analogs .
Advanced: How do substituents (Cl vs. OMe) influence reactivity in hydrazono esters?
Methodological Answer:
- Electronic Effects: Chloro groups (σₚ = +0.23) enhance electrophilicity at the hydrazono carbon, promoting nucleophilic attack (e.g., in condensation reactions). Methoxy groups (σₚ = −0.27) decrease reactivity but improve solubility .
- Experimental Design: Compare reaction rates (kinetic studies) and product distributions (HPLC) between 3,4-dichloro and 4-methoxy derivatives under identical conditions.
Advanced: What are the applications of this compound in synthesizing heterocyclic scaffolds?
Methodological Answer:
- Triazolo-Thiadiazines: React with 4-amino-3-mercaptotriazoles under Et₃N catalysis to form fused heterocycles, useful in medicinal chemistry .
- Pyridazinones: Condense with β-keto esters to yield bioactive pyridazinone derivatives. Optimize solvent (AcOH) and temperature (70°C) for regioselectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
